molecular formula C12H17N3O3S B2424097 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid CAS No. 199181-39-0

1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid

Cat. No.: B2424097
CAS No.: 199181-39-0
M. Wt: 283.35
InChI Key: BJXQUZUPFYJFPP-UHFFFAOYSA-N
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Description

1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid is a compound that combines the structural features of imidazole and sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with imidazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as pyridine or triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Mechanism of Action

The mechanism of action of 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with various molecular targets.

Comparison with Similar Compounds

  • 1H-imidazole-4-sulfonic acid
  • 2,4,6-trimethylbenzenesulfonic acid
  • 1H-imidazole-1-ethanol

Uniqueness: 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not observed in similar compounds lacking either functional group .

Properties

IUPAC Name

imidazol-1-amine;2,4,6-trimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C3H5N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-6-2-1-5-3-6/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQUZUPFYJFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.C1=CN(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199181-39-0
Record name 1H-imidazol-1-amine; 2,4,6-trimethylbenzene-1-sulfonic acid
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